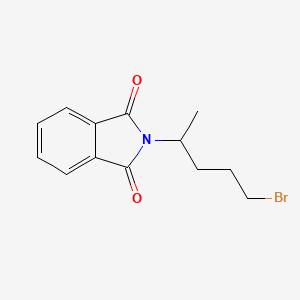

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione

描述

属性

IUPAC Name |

2-(5-bromopentan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-9(5-4-8-14)15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNPMFVUVKDTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCBr)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopentan-2-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the brominated pentyl side chain. The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反应分析

Types of Reactions

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the pentyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindoline-1,3-dione derivatives .

科学研究应用

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione has several scientific research applications, including:

作用机制

The mechanism of action of 2-(5-Bromopentan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s brominated side chain and isoindoline-1,3-dione core structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

相似化合物的比较

Aliphatic vs. Aromatic Bromine

- 2-(5-Bromopentan-2-yl)isoindoline-1,3-dione : Contains an aliphatic bromoalkyl chain, which increases lipophilicity and may improve membrane permeability compared to aromatic brominated analogs .

- 2-(4-Bromophenyl)isoindoline-1,3-dione (2n) : Bromine is attached to an aromatic ring, enabling π-π stacking interactions in solid-state structures. This compound exhibits a higher melting point (142°C) due to enhanced crystallinity from aromatic stacking .

- 2-[1-(4-Bromobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione (4d): Bromine is part of a benzyl group linked to a piperidinone ring, introducing both aromatic and hydrogen-bonding capabilities .

Chain Length and Flexibility

- 2-(2-Bromoethyl)isoindoline-1,3-dione : A shorter bromoethyl chain results in reduced steric hindrance and lower molecular weight (MW: ~256 g/mol vs. ~316 g/mol for the pentyl analog) .

- 2-(But-3-en-1-yl)isoindoline-1,3-dione : An unsaturated four-carbon chain introduces conformational rigidity, contrasting with the flexible pentyl chain in the target compound .

Spectral and Physical Properties

*Predicted based on analogous compounds.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 2-(5-Bromopentan-2-yl)isoindoline-1,3-dione, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution (SN2) using phthalimide and 1,5-dibromopentane. Alkylation of phthalimide with 5-bromopentyl bromide in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., Cs₂CO₃) yields the product. Reaction optimization involves temperature control (e.g., 110°C for 18 hours) and stoichiometric ratios to minimize side reactions like elimination or over-alkylation .

- Key Data :

| Reactant | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromopentyl bromide | DMF | Cs₂CO₃ | 110 | 18 | 70–85 |

Q. How is the purity and structural integrity of this compound confirmed?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm the presence of the isoindoline-dione core (δ ~7.8–8.1 ppm for aromatic protons) and the bromoalkyl chain (δ ~3.4–3.6 ppm for CH₂Br) .

- X-ray Crystallography : Single-crystal studies (e.g., SHELXL refinement) validate bond lengths (C–Br: ~1.93 Å) and angles, with R-factors <0.06 for high-resolution structures .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 297.06 (C₁₃H₁₅BrNO₂⁺) .

Q. What are the stability considerations for storing this compound?

- Methodology : The bromoalkyl group is susceptible to hydrolysis under humid or basic conditions. Store in anhydrous environments (desiccator, under N₂) at –20°C. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling or substitution reactions?

- Mechanistic Insight : The C–Br bond undergoes Suzuki-Miyaura coupling (Pd catalysis) or nucleophilic substitution (e.g., with amines, thiols). The bromine’s electronegativity and steric accessibility dictate reaction rates. Competitive elimination (to form alkenes) may occur under strong bases (e.g., KOtBu) .

- Case Study : In PROTAC synthesis, bromoalkyl phthalimides act as linkers for conjugating E3 ligase ligands to target proteins. Reactivity with thiols (e.g., cysteine residues) requires pH control (7.4–8.5) to avoid off-target alkylation .

Q. How can computational modeling predict the compound’s interactions in biological systems?

- Methodology :

- Molecular Docking : Use tools like AutoDock Vina to simulate binding to enzymes (e.g., tyrosinase or acetylcholinesterase). The isoindoline-dione core may interact via π-π stacking, while the bromoalkyl chain occupies hydrophobic pockets .

- DFT Calculations : Predict regioselectivity in substitution reactions by analyzing LUMO localization on the brominated carbon .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Case Example : NMR may show split peaks due to rotamers from restricted rotation of the phthalimide group. Use variable-temperature NMR (VT-NMR) to coalesce signals at higher temps (e.g., 80°C in DMSO-d₆) .

- X-ray vs. NMR Discrepancies : Crystallographic data may indicate a planar phthalimide ring, while NMR suggests slight puckering. Cross-validate with IR (C=O stretches at ~1770 cm⁻¹) and computational geometry optimization .

Q. What strategies mitigate side reactions during functionalization of the bromoalkyl chain?

- Optimization :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield amines during alkylation .

- Solvent Effects : Switch from DMF to THF to reduce polarity and disfavor elimination pathways .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance SN2 efficiency in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。